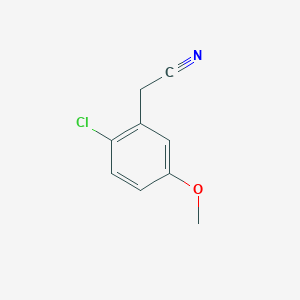

2-(2-Chloro-5-methoxyphenyl)acetonitrile

Descripción

Chemical Structure and Properties 2-(2-Chloro-5-methoxyphenyl)acetonitrile (CAS: CID 21514739) is an aromatic nitrile derivative with the molecular formula C₉H₈ClNO. Its structure features a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, linked to an acetonitrile group. Key structural identifiers include:

Propiedades

Fórmula molecular |

C9H8ClNO |

|---|---|

Peso molecular |

181.62 g/mol |

Nombre IUPAC |

2-(2-chloro-5-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |

Clave InChI |

KBQRQQFFSGMVHL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)Cl)CC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

2-(3-Chloro-5-methoxyphenyl)acetonitrile

- Molecular Formula: C₉H₈ClNO (identical to the target compound).

- CAS : 178486-31-2.

- Key Differences : The chlorine atom is at the 3-position instead of 2. This positional isomer is reported as a liquid at room temperature , contrasting with the solid state common in many nitriles.

- Synthesis : Likely synthesized via similar routes but with altered regioselectivity in electrophilic substitution reactions .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile

- Molecular Formula: C₉H₈FNO.

- CAS : 672931-28-1.

- Key Differences : Fluorine replaces chlorine, reducing molecular weight (165.16 g/mol vs. 181.62 g/mol) and altering electronegativity.

- Toxicity : Classified as [劇]III (hazard category III in Japan) and requires cold storage (0–6°C), indicating higher reactivity or instability compared to the chloro analog .

Halogenated Derivatives

2-(2,4-Dichlorophenyl)acetonitrile

- Molecular Formula : C₈H₅Cl₂N.

- Properties : The additional chlorine at the 4-position increases lipophilicity (logP) and may enhance binding to hydrophobic targets. Elemental analysis data (C: 32.65%, H: 2.17%, N: 3.85%) align with its higher halogen content .

- Synthesis : Involves intermediate chlorination steps and isothiocyanate derivatization .

(2-Chloro-5-fluorophenyl)acetonitrile

Functional Group Variations

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

- Molecular Formula : C₉H₉ClO₃.

- Structural Contrast : Replaces the nitrile group with a ketone , altering reactivity (e.g., susceptibility to nucleophilic attack).

- Synthesis : Prepared via Friedel-Crafts acylation using chloroacetyl chloride or chloroacetonitrile .

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile

Physicochemical and Electronic Properties

*Note: Physical state inferred from analogs; exact data unavailable for the target compound.

Electronic Structure Insights

- HOMO-LUMO Gaps: In related nitriles like methyl 2-(4-methyl-2-oxochromen-7-yl)acetonitrile, DFT calculations show non-planar structures with HOMO localized on aromatic rings and LUMO on nitrile groups, influencing redox reactivity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.